N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine is a chemical compound that features a bromopyridine moiety attached to a cyclopropanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine typically involves the reaction of 6-bromopyridine-3-carbaldehyde with N-methylcyclopropanamine. The reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine moiety.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropanamine structure can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-((6-chloropyridin-3-yl)methyl)-N-methylcyclopropanamine
- N-((6-fluoropyridin-3-yl)methyl)-N-methylcyclopropanamine
- N-((6-iodopyridin-3-yl)methyl)-N-methylcyclopropanamine
Uniqueness
N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can enhance the compound’s binding affinity and selectivity for certain molecular targets compared to its chloro, fluoro, and iodo analogs .
Properties
Molecular Formula |
C10H13BrN2 |
---|---|
Molecular Weight |
241.13 g/mol |
IUPAC Name |
N-[(6-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine |
InChI |
InChI=1S/C10H13BrN2/c1-13(9-3-4-9)7-8-2-5-10(11)12-6-8/h2,5-6,9H,3-4,7H2,1H3 |
InChI Key |
CUHFBCPBXYEVAI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=C(C=C1)Br)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.